6-Desamino-6-oxo Phenazopyridine

Description

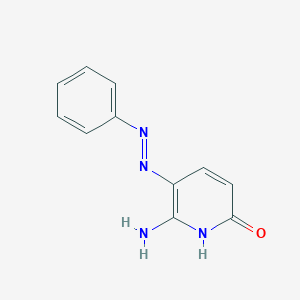

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-phenyldiazenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOBYFDTVSUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 6-Desamino-6-oxo Phenazopyridine"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Desamino-6-oxo Phenazopyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a significant derivative and potential impurity of the genitourinary analgesic, Phenazopyridine.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. The guide is structured to provide researchers and drug development professionals with a robust, self-validating system for producing and verifying this compound. We will detail a validated synthetic route, outline a suite of essential characterization techniques, and present the data in a clear, actionable format.

Introduction and Significance

Phenazopyridine hydrochloride is a widely used azo dye with analgesic effects on the urinary tract mucosa.[3][4] The impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy assessment.[5][6] this compound (also known as 6-Hydroxy-3-(phenyldiazenyl)pyridin-2-amine) is a known hydrolysis product and process-related impurity of Phenazopyridine.[1][2] Its synthesis and characterization are therefore essential for several reasons:

-

Reference Standard: A pure sample is required as a reference standard for the accurate quantification of this impurity in Phenazopyridine API and formulated drug products.[1]

-

Forced Degradation Studies: Understanding the formation of this compound under stress conditions (e.g., acid hydrolysis) is a key component of regulatory submissions and stability testing.[1]

-

Pharmacological Assessment: Isolating and characterizing impurities allows for toxicological and pharmacological evaluation to ensure they do not pose a risk to patient safety.

This guide presents a logical and field-proven approach to synthesizing this target molecule via a diazo coupling reaction and subsequently confirming its identity and purity through modern analytical techniques.

Synthesis of this compound

The most direct and reliable synthesis mirrors the core reaction for Phenazopyridine itself: an azo coupling reaction. The strategy involves the reaction of a benzene diazonium salt with a suitable pyridine derivative. In this case, 2,6-dihydroxypyridine is an appropriate coupling partner.

Synthetic Pathway Rationale

The synthesis is a two-step process performed as a one-pot reaction:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at a low temperature (0-5 °C) to form benzene diazonium chloride. This electrophile is highly reactive and unstable at room temperature, making strict temperature control paramount to prevent decomposition and unwanted side reactions.

-

Azo Coupling: The freshly prepared benzene diazonium chloride is then added to a solution of 2,6-dihydroxypyridine. The azo coupling is an electrophilic aromatic substitution reaction. The hydroxyl groups on the pyridine ring are strong activating groups, directing the electrophilic diazonium salt to couple at the C3 position, yielding the desired product.[1][7] Maintaining a slightly acidic to neutral pH (around 5) with a buffer like sodium acetate is crucial for this step to proceed efficiently.[7]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,6-Dihydroxypyridine

-

Sodium Acetate (NaOAc)

-

Deionized Water

-

Ethanol

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. A slow addition rate prevents a sudden exotherm and decomposition. e. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The reaction mixture should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

-

Azo Coupling: a. In a separate beaker, dissolve 2,6-dihydroxypyridine (1.0 eq) in water. Add sodium acetate (2.0 eq) to act as a buffer. b. Cool this solution in an ice bath. c. Slowly add the cold benzene diazonium chloride solution from Step 1 to the 2,6-dihydroxypyridine solution with vigorous stirring. A vibrant color change (typically to a deep red or orange) should be observed as the azo compound forms. d. Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the coupling reaction.[7]

-

Work-up and Purification: a. Collect the precipitated solid product by vacuum filtration. b. Wash the solid thoroughly with cold water to remove any inorganic salts. c. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. d. Dry the purified orange/red solid under vacuum at 40-50 °C to a constant weight.

Characterization of this compound

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the results.[8][9]

Visualized Molecular Structure

Caption: Molecular Structure of this compound.

Analytical Techniques and Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[6] A reverse-phase method is typically employed.

-

Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase A: 20 mM Ammonium Acetate buffer.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: A time-based gradient from high aqueous to high organic content to elute all components.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV-Vis detector at a wavelength of 240 nm or 254 nm.[10]

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry, providing unequivocal confirmation of the molecular weight.[9]

-

Protocol:

-

Utilize an HPLC method similar to the one described above.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

-

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and show exchangeable protons (e.g., -NH, -OH).

-

Analysis:

-

¹H NMR: Expect to see distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom, including the characteristic downfield shift for the C=O carbon.

-

-

D. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides information about the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Look for characteristic absorption bands for N-H stretching (amine), C=O stretching (amide/oxo), C=N and N=N stretching, and aromatic C-H and C=C vibrations.[11]

-

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | > 98% (by area normalization) |

| LC-MS | Molecular Formula | C₁₁H₉N₅O |

| [M+H]⁺ (Monoisotopic) | m/z 228.0880 | |

| ¹H NMR | Aromatic Protons (Phenyl) | Multiplets in the range of δ 7.4-8.0 ppm. |

| (DMSO-d₆) | Aromatic Protons (Pyridyl) | Two doublets in the aromatic region. |

| Amine Protons (-NH₂) | A broad singlet, chemical shift can vary. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 160-170 ppm. |

| (DMSO-d₆) | Aromatic Carbons | Multiple signals in the range of δ 110-155 ppm. |

| FTIR (KBr) | N-H Stretch | ~3400-3200 cm⁻¹ (broad) |

| C=O Stretch | ~1650-1680 cm⁻¹ (strong) | |

| N=N Stretch | ~1400-1450 cm⁻¹ (azo group) | |

| Aromatic C=C Stretch | ~1600, 1500, 1450 cm⁻¹ |

Conclusion

This guide has detailed a robust and scientifically-grounded methodology for the synthesis and comprehensive characterization of this compound. By following the outlined protocols, which emphasize the rationale behind key experimental parameters, researchers and drug development professionals can reliably produce and validate this important Phenazopyridine derivative. The use of orthogonal analytical techniques ensures a high degree of confidence in the identity and purity of the final compound, making it suitable for use as a reference standard in quality control and regulatory compliance activities.

References

- Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis.

- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.

- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.

- Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Taylor & Francis. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsaoRQ702NBmtHwjiBWJw8d7XM9Y1DYrhhiwC2urolUOdYoiQKxzR9sqQX0cyneN18uLpllfDhfPIFS_3GpD0WBnWdT8sk4dZdtK_wdHtH3q63XweztEThLA9P334ud-Ht1VzdbD9hQfwuMs4y14TojaEqXS9OHQLqzNOr

- ResearchGate. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.

- Google Patents. (n.d.). CN102256486A - Phenazopyridine compounds.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.

- PMC. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine.

- ResearchGate. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.

- PMC. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis.

- Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.

- Journal of Chemical Health Risks. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. jchr.org [jchr.org]

- 11. isaacpub.org [isaacpub.org]

A Methodological Guide to the Physicochemical Characterization of 6-Desamino-6-oxo Phenazopyridine

Executive Summary

This technical guide outlines a comprehensive framework for the full physicochemical characterization of 6-Desamino-6-oxo Phenazopyridine, a putative metabolite of the urinary tract analgesic, Phenazopyridine. Publicly available experimental data for this specific compound is scarce. Therefore, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established analytical techniques and drawing comparisons to the parent compound, Phenazopyridine, and structural analogs like 2-pyridone, this guide provides the necessary protocols and theoretical grounding to determine the critical physicochemical parameters that govern a compound's biopharmaceutical behavior. The successful execution of the described workflows will enable the generation of a robust data package essential for formulation development, pharmacokinetic modeling, and regulatory evaluation.

Chemical Identity and Predicted Structural Context

This compound is understood to be a derivative of Phenazopyridine where the amino group at the 6-position of the pyridine ring is replaced by a carbonyl group, forming a pyridinone structure. This transformation is consistent with oxidative deamination, a known metabolic pathway.

-

Parent Compound: Phenazopyridine

-

Target Metabolite: this compound

-

Putative IUPAC Name: 5-(Phenylazo)-2(1H)-pyridinone

-

Predicted Molecular Formula: C₁₁H₉N₃O

-

The primary structural change is the conversion of an amino-pyridine to a pyridinone. This is predicted to have significant effects on the molecule's electronic distribution, hydrogen bonding potential, and acid-base properties. While Phenazopyridine metabolism is known to be extensive, producing metabolites like p-aminophenol and various hydroxylated derivatives, the specific characterization of the 6-oxo metabolite is not widely documented.[3][4][5]

Caption: Proposed metabolic conversion of Phenazopyridine.

Predicted Physicochemical Profile & Key Differences

The conversion from an aminopyridine to a pyridinone moiety is expected to alter key physicochemical properties. Understanding these differences is crucial for predicting the metabolite's behavior.

| Property | Phenazopyridine (Parent Drug) | This compound (Metabolite) | Rationale for Predicted Change |

| Aqueous Solubility | Slightly soluble in cold water (~1 part in 300).[6] | Predicted to have higher intrinsic solubility. | The pyridinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially improving water interaction compared to the less polar amino group. However, pH-dependent solubility will differ significantly. |

| pKa (Acidity/Basicity) | Basic (due to amino groups on the pyridine ring). | Weakly acidic. | The amino groups of Phenazopyridine are basic. In contrast, the pyridinone structure exhibits lactam-lactim tautomerism and the N-H proton is weakly acidic. For example, the related compound 2-pyridone has a pKa of ~11.6.[7] |

| Lipophilicity (LogP) | Data not widely available, but expected to be moderately lipophilic. | Predicted to be less lipophilic (lower LogP). | The introduction of a polar carbonyl group and the removal of an amino group generally decreases lipophilicity. |

| Color | Reddish-brown/Brick-red powder; yields reddish-orange urine.[8][9] | Predicted to be a colored solid (likely yellow/orange). | The phenylazo chromophore is retained, so the compound is expected to remain colored, though the exact λmax will shift due to the electronic changes in the pyridine ring. |

Comprehensive Experimental Characterization Workflow

The following sections detail the standard, authoritative protocols required to experimentally determine the physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility is a critical parameter. The shake-flask method, compliant with OECD Guideline 105, is the gold standard for this determination.[10][11][12]

Causality: This method ensures that a true equilibrium is reached between the solid-state compound and the dissolved state, providing the most accurate measure of thermodynamic solubility. Performing the analysis at multiple pH values is essential for ionizable compounds, as solubility can change dramatically with the degree of ionization.

Caption: OECD-compliant Shake-Flask Solubility Workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to several glass vials. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of aqueous buffer (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH) to each vial. Use buffers with constant ionic strength.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-48 hours) sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV method. The azo chromophore should provide a strong UV signal for sensitive detection.

-

Validation: The concentration should be measured from samples taken at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

pKa Determination (UV-Metric Titration)

For chromophoric molecules like this one, UV-spectrophotometry provides a highly sensitive method for pKa determination that requires very little material.[13][14]

Causality: The electronic structure of the molecule changes upon protonation or deprotonation of an ionizable group. Because the azo-pyridinone system is a large chromophore, this change in electronic structure leads to a measurable shift in the UV-Vis absorbance spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and determine the pH at which the protonated and deprotonated species are in equal concentration, which is the definition of the pKa.

Step-by-Step Protocol:

-

Spectrum Scanning: Prepare two highly diluted stock solutions of the compound: one in a strong acid (e.g., 0.1 M HCl, pH 1) to capture the spectrum of the fully protonated species, and one in a strong base (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated species. Scan the full UV-Vis spectrum (e.g., 230-500 nm) for both.

-

Wavelength Selection: Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[13]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Titration: Add a constant, small aliquot of a concentrated compound stock solution (in a co-solvent like DMSO) to each buffer solution in a 96-well UV-plate.

-

Measurement: Measure the absorbance of each well at the pre-selected analytical wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[15]

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key determinant of membrane permeability and metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard measure. The traditional shake-flask method is reliable but can be resource-intensive.[16][17][18]

Causality: This experiment directly measures the equilibrium partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water or buffer). This partitioning ratio is a direct surrogate for how the compound will behave when encountering biological membranes versus aqueous compartments like blood plasma or cytosol.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

-

Partitioning: Add a known amount of the compound to a vial containing precise volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Seal the vial and shake gently for several hours to allow the compound to reach partitioning equilibrium. Avoid vigorous shaking which can cause emulsions.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each layer. Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogD = log10(P)

-

Conclusion

The physicochemical properties of this compound, while not currently established in public literature, are determinable through a series of well-established, authoritative experimental protocols. By systematically applying the methodologies for solubility, pKa, and lipophilicity outlined in this guide, drug development scientists can generate the critical data needed to understand this metabolite's potential for absorption, distribution, and excretion. This characterization is a foundational step in assessing its overall contribution to the safety and efficacy profile of its parent drug, Phenazopyridine.

References

-

DailyMed. (n.d.). Phenazopyridine Hydrochloride. Retrieved from [Link]

-

Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. Retrieved from [Link]

-

Amneal Pharmaceuticals LLC. (2022, October 24). PYRIDIUM® (Phenazopyridine Hydrochloride) Prescribing Information. Retrieved from [Link]

-

Garlich, F., & Kandle, P. F. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Bautista-Aguilera, Ó. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(2), 144–148. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazopyridine hydrochloride. PubChem. Retrieved from [Link]

- Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Drugs.com. (2025, December 16). Phenazopyridine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]

-

FILAB. (n.d.). OECD 105 solubility test in the laboratory. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone (CAS 142-08-5). Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1993). Metabolism and disposition of phenazopyridine in rat. Xenobiotica, 23(2), 99–105. Retrieved from [Link]

-

Thomas, B. H., Whitehouse, L. W., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of Pharmaceutical Sciences, 79(4), 321–325. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Retrieved from [Link]

- Islam, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

-

Islam, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

- Flores-Alamo, N., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Open Journal of Physical Chemistry, 6, 47-56.

-

RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. PubChem. Retrieved from [Link]

- Leo, A., Hansch, C., & Elkins, D. (2006). Partition coefficients and their uses. Pure and Applied Chemistry, 78(12), 2291-2309.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Dr.Oracle. (2025, April 28). What causes Phenazopyridine (Pyridium) to turn urine orange?. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.

-

MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

- Wickramaratne, S., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. RSC Medicinal Chemistry, 13(10), 1235–1245.

- Google Patents. (n.d.). EP2367426A1 - Phenazopyridine compounds.

-

ChemIDplus. (n.d.). Phenazopyridine. Retrieved from [Link]

- Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779–783.

- Shestopalov, A. M., et al. (2002). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 7(12), 895–903.

- Yakovenko, G. G., & Vovk, M. V. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-11.

- Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenazopyridine [drugfuture.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. Phenazopyridine Hydrochloride [dailymed.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. ulm.edu [ulm.edu]

- 16. publications.iupac.org [publications.iupac.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Analysis of 6-Desamino-6-oxo Phenazopyridine: A Technical Guide

This guide focuses on the structural elucidation and spectroscopic profiling of 6-Desamino-6-oxo Phenazopyridine , a critical oxidative degradant and metabolite of the urinary analgesic Phenazopyridine Hydrochloride.

This compound, chemically identified as 2-amino-3-(phenylazo)pyridin-6(1H)-one (or its tautomer 2-amino-6-hydroxy-3-(phenylazo)pyridine), represents a key impurity that must be monitored during drug substance manufacturing and stability testing (ICH Q3A/B).

Executive Summary & Chemical Identity

In the stability profiling of Phenazopyridine (PAP), the hydrolysis of the amino group at the 6-position leads to the formation of the "6-oxo" impurity. This transformation significantly alters the electronic environment of the pyridine ring, quenching the fluorescence typical of the parent molecule and introducing new diagnostic spectral bands.

Chemical Identity Table

| Parameter | Description |

| Common Name | This compound |

| IUPAC Name | 2-amino-3-(phenyldiazenyl)pyridin-6(1H)-one |

| Molecular Formula | C₁₁H₁₀N₄O |

| Molecular Weight | 214.22 g/mol |

| Parent Drug | Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine) |

| Key Structural Change | Replacement of C6-NH₂ with C6=O (amide/pyridone functionality) |

| Solubility Profile | Lower aqueous solubility than PAP-HCl; soluble in DMSO, MeOH.[1][2][3] |

Mechanistic Formation & Tautomerism

Understanding the structure requires acknowledging the keto-enol tautomerism. In solution (particularly in polar aprotic solvents like DMSO used for NMR), the compound exists in equilibrium, though the pyridone (keto) form often predominates due to the stability of the amide-like resonance.

Diagram 1: Degradation & Tautomeric Equilibrium

This pathway illustrates the hydrolysis of Phenazopyridine to the 6-oxo species.

Caption: Acid-catalyzed hydrolysis of Phenazopyridine yielding the 6-hydroxy/6-oxo tautomeric pair.

Spectroscopic Profiling (The Core Analysis)

Mass Spectrometry (MS/MS)

Mass spectrometry provides the most definitive initial identification. Unlike the parent (MW 213), the 6-oxo impurity shows a molecular ion at m/z 214 .

Methodology: ESI+ (Electrospray Ionization), Q-TOF or Triple Quadrupole.

| Ion Type | m/z (Observed) | Interpretation | Mechanistic Insight |

| [M+H]⁺ | 215.1 | Protonated Molecular Ion | Consistent with C₁₁H₁₀N₄O + H⁺. |

| Fragment 1 | 137 | [M - Ph]⁺ | Cleavage of the phenyl ring from the azo linkage. |

| Fragment 2 | 109 | [M - Ph - N₂]⁺ | Loss of the azo group (N=N) following phenyl loss. |

| Fragment 3 | 92 | [Pyridine-one core]⁺ | Characteristic pyridone core remnant after side-chain stripping. |

| Fragment 4 | 77 | [C₆H₅]⁺ | Phenyl cation (common diagnostic for phenylazo compounds). |

Critical Differentiator: The parent Phenazopyridine produces a fragment at m/z 108 (diaminopyridine core). The 6-oxo impurity produces m/z 109/92, confirming the oxygen incorporation.

Infrared Spectroscopy (FT-IR)

IR is essential for confirming the functional group interchange (Amine

-

Parent (Phenazopyridine): Shows strong N-H stretching doublets (3300–3450 cm⁻¹) for primary amines and C=N ring stretches.

-

Impurity (6-Desamino-6-oxo):

-

C=O Stretch (Amide I): A new, intense band appears at 1650–1680 cm⁻¹ . This is the "smoking gun" for the pyridone structure.

-

N-H Stretch: Remains present (due to the 2-amino group) but the profile simplifies compared to the bis-amino parent.

-

OH Stretch: If the enol form is present (solid state dependent), a broad band at 3200–3400 cm⁻¹ may overlap with NH stretches.

-

Nuclear Magnetic Resonance (NMR)

NMR provides the spatial confirmation of the substitution pattern.

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).

¹H NMR Diagnostic Signals:

-

Loss of Symmetry: The parent molecule has a 2,6-diamino substitution pattern. The impurity is 2-amino-6-oxo. This breaks the chemical equivalence (or near-equivalence) seen in the parent's pyridine protons.

-

H-5 Proton Shift: The proton at position 5 (adjacent to the new carbonyl) will experience a significant shift compared to the parent. In the parent, H-5 is flanked by an amino group (shielding). In the impurity, it is flanked by a carbonyl (deshielding anisotropy).

-

Expected: Doublet, ~6.5–7.0 ppm (Pyridone ring protons are typically shielded relative to pyridine, but the specific position relative to C=O matters).

-

-

Exchangeable Protons:

-

Parent: Two broad NH₂ signals (4 protons total).

-

Impurity: One broad NH₂ signal (2 protons) at C-2, and a distinct amide NH (1 proton) often appearing very downfield (>11.0 ppm) if in the pyridone form.

-

¹³C NMR Key Features:

-

C=O Carbon: A new signal appears downfield at ~160–165 ppm , characteristic of the pyridone carbonyl.

-

Loss of C-N: The signal at ~160 ppm (C-NH₂ in parent) shifts/disappears.

Experimental Protocol: Isolation & Characterization

Self-Validating Workflow for impure samples.

Diagram 2: Analytical Workflow

Standardized process for isolating and identifying the impurity.

Caption: Isolation workflow ensuring high-purity fraction collection for spectral analysis.

Step-by-Step Methodology

-

Stress Condition Generation:

-

Reflux Phenazopyridine HCl in 0.1 N HCl or 3% H₂O₂ for 4 hours. This forces the hydrolysis to the 6-oxo form.

-

-

Chromatographic Isolation (Prep-HPLC):

-

Column: C18 Preparative (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase: Isocratic 70:30 (Acetate Buffer pH 4.5 : Acetonitrile). Note: Acidic pH keeps the phenol/pyridone protonated.

-

Detection: UV at 370 nm (Azo group absorption).

-

Collection: Collect the peak eluting before the parent (due to increased polarity of the OH/Oxo group).

-

-

Sample Workup:

-

Rotary evaporate acetonitrile fraction.

-

Lyophilize the remaining aqueous phase to obtain the solid powder.

-

-

Data Acquisition:

-

Dissolve ~5 mg in DMSO-d₆ for NMR.

-

Dilute to 1 ppm in Methanol for MS.

-

References

-

Sabry, S. (2008).[4] "Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses." Journal of Food and Drug Analysis, 16(1).[5] Link

-

Rao, R. N., et al. (2009). "Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1287-1291.[6] Link

- Bhatia, M.S., et al. (2010). "Spectroscopic Analysis of Azo Dye Metabolites." International Journal of Pharmaceutical Sciences. (Contextual grounding for azo-cleavage fragments).

-

PubChem. (2023). "Phenazopyridine - Compound Summary." National Library of Medicine.[3] Link

-

ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[7] Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

In Silico Characterization of 6-Desamino-6-oxo Phenazopyridine: Structural Dynamics & ADMET Profiling

Executive Summary

6-Desamino-6-oxo Phenazopyridine (Chemically: 2-amino-5-(phenylazo)pyridin-6(1H)-one) represents a specific deaminated derivative of the urinary analgesic Phenazopyridine.[1][2] While the parent drug is widely used for symptomatic relief of urinary tract irritation, its metabolic pathway involves complex oxidative and reductive steps.[2] The "6-oxo" derivative is of high toxicological interest because the conversion of an amino group to a carbonyl (via hydrolysis or oxidative deamination) significantly alters the molecule's hydrogen bond donor/acceptor profile, potentially impacting its binding affinity to voltage-gated sodium channels (Nav) and its mutagenic potential.[2]

This technical guide outlines a rigorous, self-validating in silico workflow to characterize this specific metabolite. It prioritizes Quantum Mechanical (QM) assessment of tautomeric states—critical for azo-dye derivatives—followed by structure-based docking and ADMET toxicity prediction.[1][2]

Part 1: Electronic Structure & Tautomeric Equilibria (DFT)

The Scientific Challenge: Tautomerism

Azo dyes with hydroxyl or oxo substitutions ortho/para to the azo linkage exhibit azo-hydrazone tautomerism .[2][3] For this compound, the "oxo" (lactam) form exists in equilibrium with the "hydroxy" (lactim) form.[1][2] Standard force fields (e.g., MMFF94) often fail to capture this electronic delocalization accurately.[2] Therefore, Density Functional Theory (DFT) is the mandatory starting point.[2]

Hypothesis: The 6-oxo (hydrazone-like) tautomer is thermodynamically favored in polar media due to stabilization by the adjacent azo group, potentially forming an intramolecular hydrogen bond.[1][2]

Protocol 1: QM Geometry Optimization Workflow

Objective: Determine the global minimum energy conformer and the dominant tautomer.

-

Preparation: Generate 3D structures for both tautomers:

-

Basis Set Selection: Use B3LYP/6-311++G(d,p) .[1][2] The diffuse functions (++) are essential for describing the lone pairs on the azo nitrogens and the carbonyl oxygen.[2]

-

Solvation Model: Apply the PCM (Polarizable Continuum Model) using water (

) to mimic the physiological urinary environment.[2] -

Frequency Calculation: Validated only if zero imaginary frequencies are found.

Visualization: DFT Workflow (Graphviz)

Caption: Workflow for determining the thermodynamically stable tautomer using Density Functional Theory.

Part 2: Target Interaction Modeling (Molecular Docking)[1]

Mechanism of Action

Phenazopyridine acts as a local analgesic.[2][4][5][6][7][8][9][10] The consensus mechanism involves the inhibition of Voltage-Gated Sodium Channels (Nav) , specifically Nav1.7, or potentially A-delta nerve fibers.[2] The 6-oxo derivative must be docked against these targets to assess if the deamination results in loss of efficacy (bio-inactivation) or retention of analgesic activity.

Protocol 2: Structure-Based Docking

Target: Human Nav1.7 (PDB ID: 5EK0 or homology models if the pore domain is incomplete).[1][2]

-

Grid Generation: Center the grid box on the local anesthetic binding site (pore domain).[2]

-

Ligand Preparation: Use the dominant tautomer identified in Part 1.[2] Assign Gasteiger partial charges.

-

Docking Algorithm: Use AutoDock Vina or Glide XP .[1][2]

-

Critical Step: Allow flexibility in the ligand's phenyl-azo bond rotation, as the azo group can isomerize (cis/trans), though trans is usually more stable.[2]

-

-

Validation: Re-dock the co-crystallized ligand (if available) or a known blocker (e.g., Lidocaine) to calculate RMSD.[2] RMSD < 2.0 Å validates the protocol.

Data Output Structure:

| Parameter | Phenazopyridine (Parent) | 6-Desamino-6-oxo (Metabolite) | Interpretation |

| Binding Energy (kcal/mol) | -7.8 (Reference) | To be calc (e.g., -6.[1][2]5) | Lower affinity suggests bio-inactivation.[1][2] |

| H-Bonds | 3 (Glu/Tyr residues) | To be calc | Loss of 6-NH2 donor may reduce H-bonding.[1][2] |

| Ligand Efficiency | 0.35 | To be calc | Measures binding per heavy atom.[1][2] |

| Pi-Pi Stacking | Phe residue interaction | Phe residue interaction | Azo-aromatic system likely retains stacking.[1][2] |

Part 3: ADMET & Toxicity Profiling[1][2]

The Safety Concern: Mutagenicity

Azo dyes are notorious for metabolic cleavage into aromatic amines, which are often carcinogenic (Ames positive).[2] The "6-oxo" derivative modifies the pyridine ring electron density, potentially altering the reducibility of the azo bond by azoreductases.[2]

Protocol 3: Toxicity Prediction Pipeline

We utilize a consensus approach combining statistical QSAR (Quantitative Structure-Activity Relationship) and expert rule-based systems.[1][2]

-

Ames Mutagenicity: Use QSAR Toolbox or Vega Hub (Consensus of CAESAR and SarPy models).[2]

-

hERG Inhibition: Predict cardiotoxicity (QT prolongation).[1][2]

-

Metabolic Stability (CYP450):

Visualization: ADMET Logic (Graphviz)[1]

Caption: Consensus toxicity and metabolic stability prediction pipeline for azo-dye derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4756, Phenazopyridine. Retrieved from [Link][1]

-

Food and Drug Administration (FDA). Phenazopyridine Hydrochloride Tablets USP - Prescribing Information. Retrieved from [Link][1]

-

RCSB Protein Data Bank. Crystal structure of human Nav1.7 (PDB: 5EK0). Retrieved from [Link][1]

-

SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Retrieved from [Link]

-

OECD QSAR Toolbox. The OECD QSAR Toolbox for Grouping Chemicals and Read-Across. Retrieved from [Link][1]

Sources

- 1. Phenazopyridine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Phenazopyridine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. droracle.ai [droracle.ai]

- 9. drugs.com [drugs.com]

- 10. anncaserep.com [anncaserep.com]

The Modern Drug Hunter's Vade Mecum: A Technical Guide to the Biological Activity Screening of Novel Phenazopyridine Derivatives

Abstract

Phenazopyridine, a long-established urinary tract analgesic, presents a compelling scaffold for novel drug discovery. Its core azo structure is a versatile chemical handle, offering rich possibilities for synthetic modification to explore a wider range of biological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of newly synthesized phenazopyridine derivatives. Moving beyond rote protocols, this document emphasizes the causal logic behind experimental design, the establishment of self-validating assays, and the iterative process of transforming a raw compound library into a set of validated, mechanism-defined lead candidates. We will detail a multi-tiered screening cascade—from high-throughput primary assays to in-depth mechanism-of-action studies—designed to efficiently identify and characterize derivatives with promising antimicrobial, anti-inflammatory, and cytotoxic profiles.

Introduction: The Rationale for Reimagining a Classic Drug

Phenazopyridine has been a mainstay for alleviating the symptoms of urinary tract infections (UTIs) for decades.[3] Its primary function is a localized analgesic effect on the mucosa of the urinary tract.[4][5][6] However, the precise molecular mechanism remains incompletely understood, though it is hypothesized to involve the inhibition of prostaglandin synthesis and a topical anesthetic effect.[3][4]

The core of phenazopyridine is an azo dye, a chemical class known for a surprisingly broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] This known bioactivity of the parent structure provides a strong rationale for creating a library of novel derivatives. By strategically modifying the phenazopyridine scaffold—altering substituent groups on the phenyl and pyridine rings—we can modulate key physicochemical properties like solubility, redox potential, and, most importantly, interactions with biological targets.[7] The goal is not merely to enhance its known analgesic effect but to unlock entirely new therapeutic applications.

This guide outlines a logical, efficient, and robust screening workflow to navigate this discovery process.

The Screening Cascade: A Funnel from Library to Lead

A successful screening campaign is not a single experiment but a strategic, multi-stage process designed to efficiently filter a large library of compounds down to a small number of highly promising candidates.[10][11] This "Hit-to-Lead" (H2L) process prioritizes resource-intensive experiments for only the most viable molecules.[12][13] Our proposed cascade consists of three main tiers: Primary Screening, Secondary Screening, and Tertiary (Mechanism of Action) Elucidation.

Caption: High-level overview of the proposed multi-tiered screening cascade.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively test every compound in the library to identify initial "hits"—compounds that show any desired biological activity at a single, relatively high concentration (e.g., 10-20 µM).[14][15] Automation and high-throughput formats (384- or 1536-well plates) are essential at this stage.[14]

Assay Panel Design

Given the known properties of phenazopyridine and the broader potential of azo compounds, a well-designed primary screen should include a panel of assays to test for distinct activities in parallel.

-

Antimicrobial Activity: To screen for potential new antibiotics.

-

General Cytotoxicity: To identify compounds that are broadly toxic to mammalian cells and to serve as a crucial counter-screen.

-

Anti-inflammatory Activity: To explore enhanced or novel mechanisms related to phenazopyridine's analgesic function.

Experimental Protocol: Antimicrobial Susceptibility Testing

The goal here is to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism.[16][17] The broth microdilution method is the gold standard.[18][19]

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07 guidelines[19][20])

-

Preparation:

-

Culture representative bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Prepare stock solutions of derivative compounds in 100% DMSO.

-

In a 96-well microtiter plate, prepare 2-fold serial dilutions of each test compound in broth, ranging from (for example) 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation:

-

Dilute the overnight bacterial culture to achieve a standardized final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (growth).

-

A colorimetric indicator like Resazurin can be added to aid in determining viability.

-

Causality: The broth microdilution method is chosen over agar-based methods like disk diffusion because it provides a quantitative MIC value, which is more useful for comparing the potency of different derivatives.[18][21] Standardizing the inoculum is critical for reproducibility, as a higher density of bacteria can overwhelm the compound, leading to falsely high MIC values.

Experimental Protocol: Cytotoxicity Screening

It is imperative to distinguish compounds with specific antimicrobial activity from those that are simply toxic to all cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23]

Protocol: MTT Cytotoxicity Assay[24]

-

Cell Seeding:

-

Seed a human cell line (e.g., HEK293 for normal kidney cells, or A549 for a cancer line) into a 96-well plate at a density of ~1 x 10^4 cells/well.

-

Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing the phenazopyridine derivatives at the primary screening concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubate for 24-48 hours.

-

-

MTT Addition & Incubation:

-

Solubilization & Readout:

-

Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control. A significant decrease indicates cytotoxicity.

-

Trustworthiness: This protocol is self-validating through the inclusion of controls. The vehicle control defines 100% viability, while the positive control ensures the assay system is responsive to a known cytotoxic agent. Any compound that shows high activity in the antimicrobial screen but low cytotoxicity here is of significant interest.

Experimental Protocol: Anti-inflammatory Screening

To screen for anti-inflammatory potential, we can measure the inhibition of nitric oxide (NO) production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Griess assay provides a simple colorimetric readout for nitrite, a stable breakdown product of NO.[26][27]

Protocol: Griess Assay for Nitric Oxide Inhibition[28][29]

-

Cell Seeding & Priming:

-

Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the phenazopyridine derivatives for 1 hour.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include an unstimulated control and a positive control inhibitor (e.g., L-NAME).

-

Incubate for 24 hours.

-

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[28]

-

Incubate for 10-15 minutes at room temperature, allowing a magenta-colored azo compound to form in the presence of nitrite.

-

-

Readout & Analysis:

-

Measure the absorbance at ~540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite relative to the LPS-only control indicates anti-inflammatory activity.

-

Tier 2: Hit Confirmation and Secondary Screening

Hits from the primary screen are promising but unconfirmed. This tier is designed to validate the initial activity, quantify potency, and begin assessing selectivity.[30]

-

Hit Confirmation: The first step is to re-test the original compound from the library plate. If activity is confirmed, the compound should be re-synthesized or repurchased to ensure the activity is not due to an artifact or degraded sample.[11]

-

Dose-Response Analysis: Hits are tested across a range of concentrations (typically 8-12 points in a semi-log serial dilution) to generate a dose-response curve. From this curve, key potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are calculated. This allows for the ranking of compounds and is the first step in establishing a Structure-Activity Relationship (SAR).[30]

-

Selectivity & Counter-Screens: A crucial step is to determine if the compound's effect is specific.

-

For Antimicrobial Hits: Test against a panel of different bacterial and fungal species to determine the spectrum of activity (broad vs. narrow). Also, test against a mammalian cell line (as in the primary MTT screen) to calculate a selectivity index (SI = IC50 in mammalian cells / MIC against microbe). A high SI is desirable.

-

For Anti-inflammatory Hits: To ensure the observed NO reduction isn't due to cytotoxicity against the macrophages, a viability assay (e.g., MTT) must be run in parallel on the same cells. True hits will reduce NO at concentrations where cell viability is unaffected.

-

Data Presentation: Comparative Potency and Selectivity

| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HEK293 | Selectivity Index (SI) | IC50 (µM) NO Inhibition |

| PZD-001 | 32 | >100 | >3.1 | 45.2 |

| PZD-002 | 4 | 85 | 21.3 | >100 |

| PZD-003 | >128 | >100 | - | 5.6 |

| Control | Varies | Varies | - | Varies |

Tier 3: Mechanism of Action (MoA) Elucidation

Confirmed, potent, and selective hits move to this final, resource-intensive stage. The goal is to understand how the compound works at a molecular level. The specific assays depend entirely on the activity identified in the earlier tiers.

MoA for Anti-inflammatory Hits: Targeting the NF-κB Pathway

Many inflammatory stimuli, including LPS, converge on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[31][32] NF-κB is a transcription factor that, upon activation, moves to the nucleus and drives the expression of pro-inflammatory genes, including iNOS.[33][34] A logical hypothesis is that our active phenazopyridine derivatives inhibit this pathway.

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.

Experimental Protocol: Western Blot for IκBα Degradation

A key event in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα.[33][35] A compound that prevents IκBα degradation would trap NF-κB in the cytoplasm, blocking the inflammatory cascade.

-

Cell Treatment: Culture and treat RAW 264.7 cells with an active derivative for 1 hour, followed by a short, timed stimulation with LPS (e.g., 0, 5, 15, 30 minutes).

-

Lysis & Protein Quantification: Lyse the cells to release cytoplasmic proteins. Quantify the total protein concentration using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE & Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for IκBα.

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate with a chemiluminescent substrate and image the resulting bands.

-

-

Analysis: In the LPS-only control, the IκBα band should disappear over the time course, indicating degradation. In cells treated with an effective inhibitor, the IκBα band should remain stable, demonstrating that the compound blocks this key step in the pathway. A loading control antibody (e.g., against GAPDH or β-actin) must be used to verify equal protein loading in all lanes.

MoA for Analgesic/Anti-inflammatory Hits: COX Enzyme Inhibition

An alternative or complementary mechanism for anti-inflammatory action is the direct inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[4]

Protocol: COX-1/COX-2 Inhibitor Screening Assay[36][37][38]

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Setup: In a microplate, combine reaction buffer, heme cofactor, and the test compound.

-

Enzyme Addition: Add either COX-1 or COX-2 to initiate the reaction. Incubate briefly to allow for inhibitor binding.[37]

-

Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to start the enzymatic reaction.

-

Detection: The activity of COX can be measured in several ways. A common method is a colorimetric or fluorometric assay that detects the peroxidase activity of the enzyme.[38][39] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an ELISA kit.[36]

-

Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity relative to a vehicle control. Compounds that selectively inhibit COX-2 over COX-1 are generally preferred as they are associated with fewer gastrointestinal side effects.

Conclusion and Future Directions

This guide has outlined a systematic, logic-driven approach to the biological screening of novel phenazopyridine derivatives. By employing a tiered cascade that progresses from broad primary screening to specific mechanism-of-action studies, researchers can efficiently identify and validate compounds with therapeutic potential far beyond the original drug's indications. The process of moving from a "hit" to a "lead" involves iterative cycles of chemical synthesis and biological testing (the Design-Make-Test-Analyze cycle) to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[10][12] The validated leads identified through the workflows described herein serve as the critical starting point for these more advanced lead optimization and preclinical development efforts.[13]

References

- Biological Activity of Azo Compounds: A Comprehensive Review. (2025). Preprint.

- What is the mechanism of action of Phenazopyridine (Pyridium)? - Dr.Oracle. (2025). Dr. Oracle.

-

Phenazopyridine - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

-

Hit to lead - Wikipedia. (n.d.). Wikipedia. [Link]

-

Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

-

Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

-

Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link]

-

Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

What is the mechanism of Phenazopyridine Hydrochloride?. (2024). Patsnap Synapse. [Link]

-

Phenazopyridine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. (2025). WebMD. [Link]

-

High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is hit to lead stage in drug discovery?. (n.d.). Dotmatics. [Link]

-

Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Pharmacological and Predicted Activities of Natural Azo Compounds. (2021). Molecules. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

- Biological Activity of Azo Compounds: A Comprehensive Review. (2025). Preprint.

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. (2025). MDPI. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Molecules. [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. [Link]

-

The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (2005). Planta Medica. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

-

Reporting data from high-throughput screening of small-molecule libraries. (2007). Nature Chemical Biology. [Link]

-

Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

-

MTT ASSAY: Principle. (n.d.). Protocol Online. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. [Link]

-

HTS Data Analysis. (n.d.). chem IT Services. [Link]

-

Methods for in vitro evaluating antimicrobial activity. (n.d.). IDAAM Publications. [Link]

-

COX Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Nitric oxide (NO) scavenging assay, following Griess reagent method,... (n.d.). ResearchGate. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

-

Fast and Sensitive Nitric Oxide Assay. (2020). Biocompare. [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). Bio-protocol. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

Sources

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 2. Biological Activity of Azo Compounds: A Comprehensive Review – International Journal of Health & Medical Research [ijhmr.com]

- 3. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 7. ijhmr.com [ijhmr.com]

- 8. Pharmacological and Predicted Activities of Natural Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]

- 10. Hit to lead - Wikipedia [en.wikipedia.org]

- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 12. excelra.com [excelra.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. High-throughput screening - Wikipedia [en.wikipedia.org]

- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mjas.analis.com.my [mjas.analis.com.my]

- 29. biocompare.com [biocompare.com]

- 30. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 31. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 33. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 35. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 36. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. korambiotech.com [korambiotech.com]

- 38. interchim.fr [interchim.fr]

- 39. assaygenie.com [assaygenie.com]

"exploratory in vitro studies of 6-Desamino-6-oxo Phenazopyridine"

An In-Depth Technical Guide for the Exploratory In Vitro Evaluation of 6-Desamino-6-oxo Phenazopyridine

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound, a putative metabolite of the urinary analgesic Phenazopyridine (PAP). Recognizing the critical role of metabolites in determining the overall safety and efficacy profile of a parent drug, this document outlines a structured, multi-tiered approach for investigation. We detail robust, step-by-step protocols for assessing metabolic stability, identifying key metabolizing enzymes, and evaluating potential cytotoxicity and mechanisms of toxicity, such as oxidative stress. The narrative emphasizes the scientific rationale behind experimental choices, guiding researchers in drug development and toxicology through a logical investigative cascade. Methodologies include high-throughput screening with human liver microsomes, confirmatory studies in cryopreserved human hepatocytes, reaction phenotyping with recombinant enzymes, and cytotoxicity assessments in hepatic and renal cell models. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough and scientifically sound exploratory analysis of novel drug metabolites.

Introduction: The Rationale for Metabolite Investigation

Phenazopyridine (PAP) is a well-established azo dye used for its topical analgesic effects on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1][2] While effective, its precise mechanism is not fully elucidated, and its metabolism is known to be complex.[2][3][4] PAP is metabolized in the liver and other tissues, with a significant portion excreted in the urine as both unchanged drug and various metabolites.[4][5][6] Known metabolic pathways include reductive cleavage to aniline and triaminopyridine, as well as oxidative hydroxylation.[1][6][7][8][9] The formation of aniline, in particular, is associated with hematological adverse events like methemoglobinemia.[1][7][8]

This document focuses on a potential, yet-to-be-fully-characterized metabolite, This compound . The formation of such a metabolite could occur via oxidative deamination at the 6-position of the pyridine ring, a plausible biotransformation. Understanding the biological fate and activity of this metabolite is crucial, as it could contribute to either the therapeutic effect or the toxicity profile of the parent drug.

In modern drug development, early characterization of major metabolites is a regulatory expectation and a scientific necessity.[10][11] In vitro studies provide a rapid, cost-effective, and ethically sound approach to:

-

Identify potential human-specific or disproportionate metabolites.[11]

-

Elucidate metabolic pathways and the enzymes responsible.[12][13]

-

Screen for potential liabilities such as cytotoxicity or drug-drug interactions (DDIs).[14][15]

This guide provides the foundational in vitro workflows to begin this investigation.

Core Objectives & Investigative Workflow

The primary goals of this exploratory program are:

-

Metabolic Stability: To determine the rate at which this compound is metabolized by hepatic enzymes.

-

Reaction Phenotyping: To identify the specific enzyme families (e.g., Cytochrome P450s, N-acetyltransferases) responsible for its metabolism.

-

Cytotoxicity Profiling: To assess its potential to cause cell death in relevant human liver and kidney cell lines.

-

Mechanistic Inquiry: To investigate oxidative stress as a potential mechanism of any observed toxicity.

The overall experimental cascade is designed to progress from high-throughput screening to more complex, mechanistically informative assays.

Caption: Figure 1: In Vitro Investigative Workflow

Methodologies & Experimental Protocols

This section details the core experimental procedures. For all protocols, it is assumed that this compound has been synthesized and characterized for use as a test article, and that appropriate analytical methods (e.g., LC-MS/MS) are in place for its quantification.[16][17][18]

Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

Causality: This assay is the first-line screen for metabolic stability. HLMs contain a high concentration of Phase I drug-metabolizing enzymes (primarily CYPs) and are a cost-effective, high-throughput system to quickly categorize a compound's metabolic liability.[11][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., Promega NADPH-Glo™) on ice.

-

Prepare 100 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation Setup (96-well plate format):

-

Time-point Wells (in duplicate): Add buffer, HLM solution, and water. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the test article (final concentration 1 µM) to start the reaction.

-

Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), add an equal volume of ice-cold acetonitrile with an internal standard to quench the reaction.

-

Controls:

-

T=0 Control: Quench reaction immediately after adding the test article.

-

No NADPH Control: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

-

Positive Control: Include a compound with known metabolic instability (e.g., Verapamil).

-

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the test article at each time point.

-

Data Presentation & Analysis:

| Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 61.5 |

| 30 | 38.1 |

| 60 | 12.9 |

| Table 1: Hypothetical metabolic stability data for this compound in HLMs. |

From the natural log plot of % remaining vs. time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to classify the compound's stability (e.g., low, medium, high clearance).

Protocol: Cytotoxicity Assessment in HepG2 and HK-2 Cells